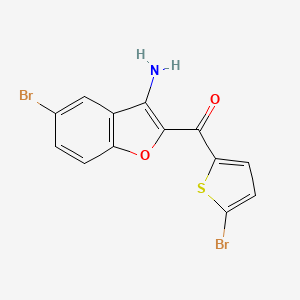
(3-Amino-5-bromo-1-benzofuran-2-yl)(5-bromothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE is a complex organic compound that features a benzofuran core substituted with bromine and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzofuran, followed by the introduction of the thiophene moiety through a carbonylation reaction. The final step involves the amination of the carbonyl group to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can be secondary amines or alcohols.
Substitution: Products will vary depending on the nucleophile used, such as substituted thiophenes or benzofurans.
Scientific Research Applications
5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-furoic acid
Uniqueness
5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE is unique due to its specific substitution pattern and the presence of both bromine and thiophene groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H7Br2NO2S |
|---|---|
Molecular Weight |
401.07 g/mol |
IUPAC Name |
(3-amino-5-bromo-1-benzofuran-2-yl)-(5-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C13H7Br2NO2S/c14-6-1-2-8-7(5-6)11(16)13(18-8)12(17)9-3-4-10(15)19-9/h1-5H,16H2 |
InChI Key |
GHRSVCFKJPSYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)C3=CC=C(S3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















